An In-depth Technical Guide to 3-(1-Oxoisoindolin-2-yl)propanoic Acid
An In-depth Technical Guide to 3-(1-Oxoisoindolin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound featuring a core 1-oxoisoindoline structure. While this specific molecule is not extensively documented as a standalone therapeutic agent in publicly available literature, its structural framework is of significant interest in medicinal chemistry and drug development. The 1-oxoisoindoline moiety is a critical pharmacophore present in a class of highly successful immunomodulatory drugs (IMiDs), most notably lenalidomide and pomalidomide. These drugs are analogs of thalidomide and are central to the treatment of various hematological malignancies, including multiple myeloma. This guide provides a comprehensive overview of 3-(1-Oxoisoindolin-2-yl)propanoic acid, focusing on its physicochemical properties, synthesis, and, by inference from its close structural analogs, its presumed mechanism of action, potential biological activities, and applications in research. The experimental protocols and data presented are based on established methodologies for analogous compounds, offering a foundational understanding for researchers exploring this chemical space.
Chemical and Physical Properties
3-(1-Oxoisoindolin-2-yl)propanoic acid is a derivative of phthalimide, characterized by an isoindolinone ring system linked to a propanoic acid side chain via a nitrogen atom.
| Property | Value | References |
| CAS Number | 83747-30-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| IUPAC Name | 3-(1-oxoisoindolin-2-yl)propanoic acid | |
| Synonyms | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1-oxo- | |
| Melting Point | 135-137 °C | |
| Boiling Point | 447.9 ± 45.0 °C (Predicted) | |
| Density | 1.325 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.30 ± 0.10 (Predicted) |
Synthesis
A documented method for the synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid involves the reaction of a precursor ligand with zinc perchlorate in an aqueous solution.[2]
Experimental Protocol: Synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid[2]
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Materials:
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Precursor ligand (H2cbal)
-
Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Deionized water
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Methanol
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Diethyl ether
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Hexane
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Anhydrous calcium sulfate
-
-
Procedure:
-
Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 mL of deionized water at room temperature.
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In a separate vessel, dissolve zinc perchlorate hexahydrate (0.417 g, 1.119 mmol) in 10 mL of deionized water.
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Slowly add the zinc perchlorate solution to the ligand solution over a period of 15 minutes with continuous stirring. A colorless, clear solution should be observed.
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Stir the reaction mixture for 2 hours at room temperature.
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Remove the solvent by rotary evaporation to yield an off-white precipitate.
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Wash the precipitate sequentially with methanol, diethyl ether, and hexane.
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Recrystallize the product from a concentrated aqueous solution.
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Dry the final product in vacuo over anhydrous calcium sulfate.
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-
Characterization Data:
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Yield: 90%
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Elemental Analysis (Calculated for C₁₁H₁₁NO₃): C, 64.38%; H, 5.40%; N, 6.82%.
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Elemental Analysis (Found): C, 64.14%; H, 5.57%; N, 6.64%.
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FTIR (KBr pellet, cm⁻¹): 1695 (s), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s), 934 (s), 826 (s), 761 (s).
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¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H).
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¹³C NMR (400 MHz, D₂O): δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21.
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Presumed Mechanism of Action: Cereblon-Mediated Protein Degradation
Based on its structural similarity to lenalidomide and pomalidomide, 3-(1-Oxoisoindolin-2-yl)propanoic acid is hypothesized to function as a molecular glue that recruits specific proteins to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[3][4][5][6] This action alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not typically targeted by this complex.
The primary targets for established IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7][8] These proteins are crucial for the survival and proliferation of multiple myeloma cells. By inducing their degradation, IMiDs trigger downstream effects, including the downregulation of key oncogenes like c-MYC and IRF4, leading to cell cycle arrest and apoptosis in malignant B-cells.[4][9]
Potential Biological Activity and Applications
The primary application of compounds with this scaffold is in oncology, specifically for hematological cancers.[10] Derivatives of the 1-oxoisoindoline core have demonstrated potent anti-proliferative and cytotoxic effects against cancer cell lines.
Quantitative Data for Structurally Related Compounds
Direct experimental data for 3-(1-Oxoisoindolin-2-yl)propanoic acid is limited. The following table summarizes cytotoxic activities of related indolin-2-one and quinolin-2-one derivatives against various cancer cell lines, providing context for the potential potency of this chemical class.
| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Substituted Indolin-2-one | A549 (Non-small cell lung) | MTT | 0.32 | [11] |
| Substituted Indolin-2-one | KB (Oral epithelial) | MTT | 0.67 | [11] |
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | MCF-7 (Breast) | MTT | 1.32 | [12] |
| Thioxothiazolidin-propionic acid | K562 (Leukemia) | MTT | 83.20 | [13] |
Note: These values are for structurally related but distinct molecules and should be considered as indicative of the potential of the chemical class, not as direct data for 3-(1-Oxoisoindolin-2-yl)propanoic acid.
Key Experimental Protocols for Evaluation
To fully characterize the biological activity of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a series of standard assays used for IMiD-like molecules would be required.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Materials:
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Human cancer cell lines (e.g., MM.1S, HCT 116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(1-Oxoisoindolin-2-yl)propanoic acid stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., acidified isopropanol)
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96-well microplates
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Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
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Protocol 2: Cereblon Binding Assay (Competitive Displacement)
This assay determines the affinity of the test compound for its putative target, Cereblon.
-
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
A fluorescently labeled tracer known to bind CRBN (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or similar technology
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the CRBN-DDB1 complex, the fluorescent tracer, and the test compound (or vehicle control).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well. Binding of the tracer to the large protein complex results in a high polarization signal.
-
Displacement of the tracer by the test compound leads to a decrease in the polarization signal.
-
Plot the polarization signal against the concentration of the test compound to determine the IC₅₀ or Kᵢ value.
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Protocol 3: IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay directly measures the compound's ability to induce the degradation of its target proteins.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cells with the test compound at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of IKZF1 and IKZF3 compared to the loading control. Calculate the DC₅₀ (concentration for 50% degradation).
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Conclusion
3-(1-Oxoisoindolin-2-yl)propanoic acid represents a foundational structure within the broader class of Cereblon-modulating agents. While it may primarily serve as a chemical intermediate or a simplified analog for structure-activity relationship studies, its core scaffold is of immense importance in modern oncology. Understanding its synthesis and its relationship to clinically approved drugs like lenalidomide provides a critical framework for researchers aiming to develop novel protein degraders and immunomodulatory agents. The methodologies outlined in this guide offer a standard pathway for the characterization of this and similar molecules, from initial synthesis to the confirmation of their mechanism of action and cellular effects. Future research into derivatives of this compound could yield novel therapeutics with improved potency, selectivity, or safety profiles for the treatment of cancer and other diseases.
References
- 1. 001chemical.com [001chemical.com]
- 2. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular glue CELMoD compounds are regulators of cereblon conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. Lenalidomide | Oncology | 191732-72-6 - PHMO [phmo.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent [mdpi.com]
